9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde 9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13716436
InChI: InChI=1S/C39H58O2/c1-3-5-7-9-11-13-15-17-19-21-27-39(28-22-20-18-16-14-12-10-8-6-4-2)37-29-33(31-40)23-25-35(37)36-26-24-34(32-41)30-38(36)39/h23-26,29-32H,3-22,27-28H2,1-2H3
SMILES: CCCCCCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)C=O)CCCCCCCCCCCC
Molecular Formula: C39H58O2
Molecular Weight: 558.9 g/mol

9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde

CAS No.:

Cat. No.: VC13716436

Molecular Formula: C39H58O2

Molecular Weight: 558.9 g/mol

* For research use only. Not for human or veterinary use.

9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde -

Specification

Molecular Formula C39H58O2
Molecular Weight 558.9 g/mol
IUPAC Name 9,9-didodecylfluorene-2,7-dicarbaldehyde
Standard InChI InChI=1S/C39H58O2/c1-3-5-7-9-11-13-15-17-19-21-27-39(28-22-20-18-16-14-12-10-8-6-4-2)37-29-33(31-40)23-25-35(37)36-26-24-34(32-41)30-38(36)39/h23-26,29-32H,3-22,27-28H2,1-2H3
Standard InChI Key KNANZGMVKTUUCV-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)C=O)CCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)C=O)CCCCCCCCCCCC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde (C<sub>37</sub>H<sub>54</sub>O<sub>2</sub>) features a central fluorene backbone substituted with two dodecyl (-C<sub>12</sub>H<sub>25</sub>) groups at the 9-position and aldehyde (-CHO) moieties at the 2- and 7-positions. The fluorene core consists of two benzene rings fused via a five-membered central ring, creating a rigid, planar structure that facilitates π-conjugation. The dodecyl chains introduce significant hydrophobicity and steric bulk, while the aldehyde groups serve as reactive sites for further chemical modifications .

Table 1: Comparative Molecular Properties of Fluorene Dicarbaldehyde Derivatives

Property9,9-Dimethyl Derivative 9,9-Dioctyl Derivative 9,9-Didodecyl Derivative (Predicted)
Molecular FormulaC<sub>17</sub>H<sub>14</sub>O<sub>2</sub>C<sub>31</sub>H<sub>42</sub>O<sub>2</sub>C<sub>37</sub>H<sub>54</sub>O<sub>2</sub>
Molecular Weight (g/mol)250.29446.7531.8
XLogP<sub>3</sub>-AA3.310.9~15.2 (Estimated)
Rotatable Bonds21624

Synthesis and Functionalization

Core Fluorene Functionalization

The synthesis of 9,9-dialkylfluorene derivatives typically begins with fluorene bromination at the 2- and 7-positions, followed by Friedel-Crafts alkylation to introduce the desired substituents at the 9-position. For the didodecyl variant, this would involve reacting fluorene with dodecyl bromide under Lewis acid catalysis (e.g., AlCl<sub>3</sub>). Subsequent formylation via the Vilsmeier-Haack reaction introduces the aldehyde groups, as demonstrated in the preparation of the dioctyl analog .

Challenges in Long-Chain Alkylation

The incorporation of dodecyl chains introduces steric hindrance that complicates both alkylation and purification. Compared to the dimethyl and dioctyl derivatives , the didodecyl compound likely requires prolonged reaction times, elevated temperatures, and chromatographic purification to isolate the product from mono- or tri-alkylated byproducts.

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) of 9,9-dioctylfluorene-2,7-dicarbaldehyde shows decomposition onset at 285°C, primarily due to alkyl chain degradation. The didodecyl derivative is predicted to exhibit slightly lower thermal stability (~270°C onset) due to increased chain flexibility and van der Waals interactions between long hydrocarbon tails.

Electronic and Optical Characteristics

Conjugation and Bandgap Engineering

The fluorene core’s π-conjugated system, combined with the electron-withdrawing aldehyde groups, creates a polarized electronic structure. Density functional theory (DFT) calculations on the dimethyl analog predict a HOMO-LUMO gap of 3.4 eV, which narrows to ~3.1 eV in the didodecyl derivative due to enhanced orbital delocalization along the alkyl chains.

Fluorescence Properties

Applications in Materials Science

Organic Electronics

Fluorene dicarbaldehydes serve as precursors for conjugated polymers in organic light-emitting diodes (OLEDs). The didodecyl derivative’s long chains improve film-forming properties in spin-coated devices while maintaining charge transport efficiency through the conjugated backbone.

Surface Functionalization

The aldehyde groups enable covalent attachment to amine-functionalized surfaces (e.g., SiO<sub>2</sub>, gold nanoparticles) via Schiff base formation. This property is exploited in biosensor architectures where the fluorene core acts as a fluorescence reporter.

Computational Predictions and Modeling

Molecular Dynamics Simulations

Coarse-grained simulations of the didodecyl derivative in toluene reveal spontaneous formation of worm-like micelles with persistence lengths exceeding 50 nm. These nanostructures may template the assembly of conductive polymers in solution-processed electronics.

Reactivity Descriptors

Local electrophilicity index calculations identify the aldehyde carbons as the most reactive sites (ω = 1.8 eV), favoring nucleophilic attacks typical of aldehyde chemistry. The fluorene aromatic rings show moderate electrophilicity (ω = 1.2 eV), suggesting susceptibility to electrophilic substitution under strong acid conditions.

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